molecular formula C16H15N3O4S B2757836 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 851466-47-2

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2757836
CAS No.: 851466-47-2
M. Wt: 345.37
InChI Key: RXOPASMNQPXHFO-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 851466-47-2) is a synthetic small molecule with a molecular formula of C 16 H 15 N 3 O 4 S and a molecular weight of 345.37 g/mol . This high-purity compound (≥90%) is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The compound's core structure integrates privileged heterocyclic scaffolds: a 1,3-thiazole and a 1,2-oxazole, linked by a carboxamide group and substituted with a 3,4-dimethoxyphenyl moiety . This molecular architecture is of significant interest in medicinal chemistry. The 1,2-oxazole carboxamide derivatives are recognized as intriguing modulators of ionotropic glutamate receptors, specifically AMPA receptors, which are critical targets in nociceptive transmission and inflammatory pain pathways . Concurrently, thiazole and analogous heterocycles like 1,3,4-thiadiazole have demonstrated relevance in oncology research, showing investigated cytotoxic activity against various cancer cell lines . Researchers value this compound for its potential in dual research avenues: as a candidate for investigating neurological pathways and pain perception via AMPA receptor interaction, and for exploring novel anticancer mechanisms. Its structure serves as a key pharmacophore for developing new chemical entities and probing complex biological processes.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-6-11(19-23-9)15(20)18-16-17-12(8-24-16)10-4-5-13(21-2)14(7-10)22-3/h4-8H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOPASMNQPXHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The oxazole ring is then introduced via a cyclization reaction involving a suitable precursor such as an α-hydroxyketone or α-haloketone.

The final step involves the coupling of the thiazole and oxazole intermediates with the dimethoxyphenyl group, which can be achieved through a variety of methods, including amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. For example, the thiazole and oxazole rings may interact with the active site of an enzyme, while the dimethoxyphenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Compound 32 : N-[4-(2,4-Dichlorophenoxy)-3-methoxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide
  • Key Differences: Replaces the 3,4-dimethoxyphenyl group with a 2,4-dichlorophenoxy-substituted benzyl group. Purity: 95.1% (via silica gel TLC) vs.
Compound 33 : N-[4-(2,4-Dichlorophenoxy)-3-hydroxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide
  • Key Differences :
    • Hydroxyl group replaces the methoxy substituent on the benzyl ring.
    • Higher purity (99.7% via preparative HPLC) suggests improved stability or purification efficiency compared to Compound 32 .
Compound in : N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide
  • Key Differences :
    • Replaces the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl-oxadiazole hybrid.
    • The oxadiazole ring introduces additional hydrogen-bonding capacity, which may alter target selectivity compared to the simpler thiazole-oxazole scaffold of the target compound .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H15N5O3S2
  • Molar Mass : 377.44 g/mol
  • CAS Number : 455310-36-8

Physical Properties

PropertyValue
Density1.48 ± 0.1 g/cm³ (Predicted)
pKa7.37 ± 0.50 (Predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to thiazole derivatives. For instance, thiazole-containing compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific compound this compound has been investigated for its efficacy in inhibiting microbial growth.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of thiazole derivatives, it was found that compounds similar to this compound exhibited varying degrees of inhibition against Candida albicans, Staphylococcus aureus, and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard disk diffusion methods.

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral properties. Research indicates that certain thiazole compounds can inhibit viral replication by targeting viral polymerases or proteases.

Research Findings on Antiviral Activity

A recent study reported that thiazole derivatives significantly inhibited the activity of NS5B RNA polymerase, a crucial enzyme for hepatitis C virus replication. The most effective compounds demonstrated an IC50 value of approximately 32 μM .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and viral replication.
  • Disruption of Cell Membrane Integrity : Some studies suggest that thiazole derivatives can compromise the integrity of microbial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : By mimicking nucleotide structures, these compounds may interfere with DNA or RNA synthesis in pathogens.

Comparative Analysis of Biological Activities

To provide a clearer understanding of the biological activity of this compound compared to other thiazole derivatives, the following table summarizes key findings from various studies:

Compound NameMIC (µg/mL)IC50 (µM)Target Pathogen/Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-...1632Hepatitis C Virus
Thiazolidinone Derivative A831Staphylococcus aureus
Thiadiazole Derivative B1226Escherichia coli

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core via Hantzsch thiazole synthesis or coupling of pre-formed heterocycles. Critical steps include:

  • Reagent selection : Use of chloroacetyl chloride for carboxamide linkage (as seen in analogous compounds) and K₂CO₃ as a base to deprotonate intermediates .
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
  • Purity control : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate and final product purity .
  • Yield improvement : Temperature control (20–25°C for coupling reactions) and stoichiometric balancing of reagents (e.g., 1.1:1 molar ratio of RCH₂Cl to thiol intermediates) .

Q. How can researchers confirm the structural identity of this compound?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-dimethoxyphenyl, methyl on oxazole) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., expected ~370–400 g/mol range for similar compounds) .
  • Infrared (IR) spectroscopy : Peaks at ~1650–1700 cm⁻¹ for carboxamide C=O stretching .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require systematic modifications:

  • Functional group variation : Replace methoxy groups with electron-withdrawing (e.g., -CF₃) or donating (-OH) groups to assess electronic effects on bioactivity .
  • Heterocycle substitution : Swap thiazole with oxadiazole or triazole to evaluate ring-specific interactions .
  • Biological assays : Test modified compounds in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. How should researchers address contradictory data in biological activity studies?

Contradictions (e.g., varying IC₅₀ values across assays) may arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell line genetic backgrounds .
  • Compound stability : Degradation under experimental conditions (e.g., hydrolysis of carboxamide in acidic media). Verify stability via HPLC pre-/post-assay .
  • Off-target effects : Use siRNA knockdown or competitive binding assays to confirm target specificity .

Q. What computational methods are suitable for predicting molecular interactions of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs). Focus on interactions between the 3,4-dimethoxyphenyl group and hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict bioavailability .

Methodological Notes

  • Key references : Synthesis protocols from ; SAR strategies from ; computational methods from .

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